Ethyl 2,6-difluoro-4-methylphenylacetate
Description
Ethyl 2,6-difluoro-4-methylphenylacetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with two fluorine atoms at the 2- and 6-positions, a methyl group at the 4-position, and an ethyl acetate moiety. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of fluorine atoms, which enhance stability and influence binding interactions. Its structural features balance lipophilicity and reactivity, making it a candidate for optimizing drug or pesticide formulations.
Properties
IUPAC Name |
ethyl 2-(2,6-difluoro-4-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-9(12)4-7(2)5-10(8)13/h4-5H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONCPOPXLWZWLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Similar Compounds
The provided documents detail methods for synthesizing related compounds, which can offer insights into potential routes for Ethyl 2,6-difluoro-4-methylphenylacetate. These include:
- Synthesis of 2,6-diethyl-4-methylphenylacetic acid derivatives Several routes start from 2,6-diethyl-4-methyl bromobenzene, utilizing Grignard reactions, followed by carboxylation through chloro and cyano intermediates, and finally, hydrolysis. Issues include the need for anhydrous and oxygen-free conditions and the use of toxic cyaniding reagents. Another approach involves oxidizing an alcohol intermediate to a carboxylic acid using NaClO and NaClO2.
- Synthesis from 2,6-diethyl-4-methylaniline One method involves reacting 2,6-diethyl-4-methylaniline with vinyl acetate via a Meerwein arylation, followed by hydrolysis and oxidation to yield 2,6-diethyl-4-methylphenylacetic acid.
Data Table
| Property | Value |
|---|---|
| CAS No. | 1806415-74-6 |
| Molecular Formula | C11H12F2O2 |
| Molecular Weight | 214.21 g/mol |
| IUPAC Name | ethyl 2-(3,5-difluoro-4-methylphenyl)acetate |
| Standard InChI | InChI=1S/C11H12F2O2/c1-3-15-11(14)6-8-4-9(12)7(2)10(13)5-8/h4-5H,3,6H2,1-2H3 |
| Standard InChIKey | MZEFHSZRMNPDIH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=C(C(=C1)F)C)F |
| Canonical SMILES | CCOC(=O)CC1=CC(=C(C(=C1)F)C)F |
| PubChem Compound ID | 121228538 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-difluoro-4-methylphenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: 2,6-difluoro-4-methylphenylacetic acid.
Reduction: 2,6-difluoro-4-methylphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,6-difluoro-4-methylphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2,6-difluoro-4-methylphenylacetate involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Implications
Ethyl 2,6-difluoro-4-methylphenylacetate shares a phenylacetate backbone with other fluorinated or alkoxy-substituted analogs. Below is a comparative analysis with two related compounds:
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0)
- Molecular Formula : C₁₂H₁₅FO₄ (vs. C₁₁H₁₂F₂O₂ for the target compound)
- Substituents : Methoxy (-OCH₃) groups at 2- and 6-positions, fluorine at 4-position.
- Key Differences: Methoxy groups are bulkier and electron-donating, increasing solubility in polar solvents compared to fluorine.
- Applications : Primarily used as a synthetic intermediate in pharmaceuticals due to its reactivity in nucleophilic substitutions .
Ethyl 2,4,6-trifluorophenylacetate
- Molecular Formula : C₁₀H₉F₃O₂
- Substituents : Fluorine atoms at 2-, 4-, and 6-positions.
- Key Differences: Additional fluorine increases electronegativity and lipophilicity (predicted LogP ~3.2 vs. ~2.8 for the target compound).
- Applications : Commonly explored in herbicides for its resistance to hydrolysis and strong hydrophobic interactions.
Comparative Data Table
Research Findings
Electron Effects :
- Fluorine substituents in the target compound withdraw electron density, deactivating the aromatic ring toward electrophilic substitution. This contrasts with methoxy-containing analogs, where electron-donating groups activate the ring for reactions like nitration .
Lipophilicity Trends :
- The trifluoro analog exhibits higher LogP (3.2), favoring membrane permeability, while the dimethoxy analog’s lower LogP (1.5) enhances water solubility. The target compound strikes a balance (LogP ~2.8), suitable for foliar agrochemical applications.
Biological Activity
Ethyl 2,6-difluoro-4-methylphenylacetate is a fluorinated organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, comparisons with similar compounds, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 224.19 g/mol. The presence of fluorine atoms at the 2 and 6 positions of the phenyl ring enhances the compound's reactivity and ability to form stable complexes with biological molecules, which is critical for its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. Key aspects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes or receptors, leading to various biological effects. The exact pathways and targets are context-dependent but often involve modulation of metabolic processes.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, which may be attributed to its ability to disrupt microbial cell functions.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Ethyl 2,4-difluoro-6-methylphenylacetate | Different fluorine and methyl group positions | Similar enzyme inhibition potential |
| Ethyl 2,6-dichloro-4-methylphenylacetate | Chlorine atoms instead of fluorine | Different reactivity; less studied for biological activity |
| Methyl 2-(2-(4-nitrophenyl)acetate | Nitro group presence | Explored for anti-cancer properties |
This comparative analysis highlights that while structurally similar compounds may share some biological activities, the presence of fluorine in this compound enhances its reactivity and potential efficacy.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the antimicrobial effects of various fluorinated compounds, including this compound. Results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Research : In cellular models of inflammation, this compound demonstrated a capacity to reduce pro-inflammatory cytokine production. This effect was linked to its ability to modulate signaling pathways involved in inflammation.
- Enzyme Interaction Studies : Further research focused on the interaction between this compound and cytochrome P450 enzymes. The findings revealed that this compound could influence the metabolism of other drugs by inhibiting these enzymes, highlighting its significance in pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
